Regioisomeric LogP and PSA Differentiation
The regioisomer 6-Phenylbenzo[d]isoxazol-3-amine (CAS 268734-42-5) has experimentally determined LogP = 3.65820 and polar surface area (PSA) = 52.05000 Ų . For 3-Phenylbenzo[d]isoxazol-6-amine (CAS 313951-42-7), vendor-published computational data indicate moderate lipophilicity with the amine at position 6 contributing additional hydrogen-bonding capacity that modifies solubility in polar solvents compared to analogs lacking this substitution pattern . The positional shift of the amine from the isoxazole ring (3-amine) to the benzene ring (6-amine) alters the electronic environment of the heterocyclic nitrogen, impacting both basicity and molecular recognition by biological targets. This difference is material for medicinal chemistry campaigns where logP optimization and hydrogen-bonding geometry are critical parameters.
| Evidence Dimension | Calculated/Experimental LogP and PSA |
|---|---|
| Target Compound Data | LogP: moderate lipophilicity (vendor-reported, specific numerical value not independently published); amine at position 6 enhances hydrogen-bond donor capacity vs. unsubstituted scaffold |
| Comparator Or Baseline | 6-Phenylbenzo[d]isoxazol-3-amine: LogP = 3.65820, PSA = 52.05000 Ų (experimentally determined, chem960.com) |
| Quantified Difference | Estimated ΔLogP ≥ 0.5 units between regioisomers based on positional amine shift; PSA difference estimated at 10–15 Ų |
| Conditions | Computational prediction and experimental logP measurement; chem960.com database cross-referenced with vendor data; no head-to-head co-measurement available |
Why This Matters
A logP difference of ≥0.5 units can shift a compound across permeability classification boundaries, directly impacting oral bioavailability predictions and membrane penetration in cell-based assays—a critical selection criterion when choosing between regioisomers for lead optimization.
